molecular formula C7H14BrNO2 B14203365 2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide CAS No. 828272-18-0

2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide

Cat. No.: B14203365
CAS No.: 828272-18-0
M. Wt: 224.10 g/mol
InChI Key: KXXMCGGLALIYPW-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide: is a chemical compound with a unique structure that includes an oxazole ring and a hydrobromide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide typically involves the reaction of 2-methylpropan-2-ol with an appropriate oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrobromic acid, to facilitate the formation of the hydrobromide salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazoles .

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially modulating their activity. The hydrobromide group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide is unique due to its specific hydrobromide group, which can influence its chemical properties and biological activity. This makes it distinct from other similar compounds that may have different counterions or functional groups .

Properties

CAS No.

828272-18-0

Molecular Formula

C7H14BrNO2

Molecular Weight

224.10 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide

InChI

InChI=1S/C7H13NO2.BrH/c1-7(2,3)10-6-8-4-5-9-6;/h4-5H2,1-3H3;1H

InChI Key

KXXMCGGLALIYPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NCCO1.Br

Origin of Product

United States

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